molecular formula C19H22N2O2S B2995200 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-methylbenzenesulfonamide CAS No. 1396580-29-2

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-methylbenzenesulfonamide

Cat. No. B2995200
CAS RN: 1396580-29-2
M. Wt: 342.46
InChI Key: NVZLVNJPMWXZOG-UHFFFAOYSA-N
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Description

The compound “N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-methylbenzenesulfonamide” is a complex organic molecule. It contains a benzyl group, a methylamino group, a but-2-yn-1-yl group, and a 4-methylbenzenesulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the benzyl and methylamino groups suggests that this compound might have interesting chemical properties, such as the ability to participate in a variety of chemical reactions .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. The presence of the benzyl and methylamino groups suggests that it might be able to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential in combating microbial infections. It’s part of a class of compounds that have shown moderate to excellent activity against various microbial strains, including S. aureus, B. subtilis, E. coli, S. enterica, C. albicans , and R. oryzae . The presence of the benzyl(methyl)amino group contributes to its antimicrobial properties, making it a candidate for further drug development.

Antifungal Applications

The antifungal activity of this compound is noteworthy, especially when substituted with certain groups that enhance its efficacy. For instance, a chloro group on the N-methyl aniline ring and a bromo group on the benzyl ring have shown improved activity against fungal strains . This suggests its potential use in developing new antifungal agents.

ADME Profile Analysis

The compound has undergone ADME (Absorption, Distribution, Metabolism, and Excretion) analysis, indicating that it possesses a favorable profile for patient compliance . This is crucial for any compound being considered for pharmaceutical development, as it affects the drug’s safety and efficacy.

Anti-Cancer Potential

While the specific compound has not been directly linked to anti-cancer research, its structural relatives within the 1,2,3-triazole family have demonstrated potential in this field . The ability to engage in hydrogen bonding and dipole-dipole interactions makes these compounds suitable for designing cancer therapeutics.

Anti-Diabetic Properties

Again, the broader family of 1,2,3-triazoles, to which this compound is related, has shown promise in anti-diabetic applications . The compound’s structural features could be leveraged to explore its utility in managing diabetes.

Chelating Activity

The compound’s nitrogen atoms have unpaired electrons, which confer significant chelating activity. This enhances its biological spectrum and could be exploited in various fields, including medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Without specific information about its intended use or target, it’s difficult to predict its mechanism of action .

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied for its potential uses in various fields, such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-17-10-12-19(13-11-17)24(22,23)20-14-6-7-15-21(2)16-18-8-4-3-5-9-18/h3-5,8-13,20H,14-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZLVNJPMWXZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC#CCN(C)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-methylbenzenesulfonamide

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